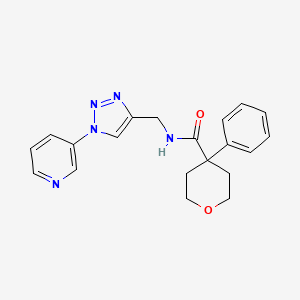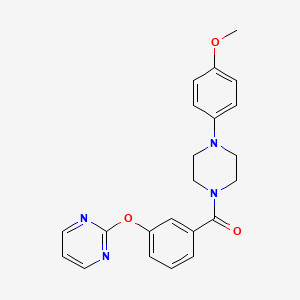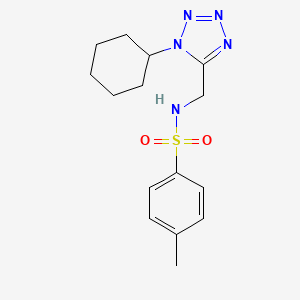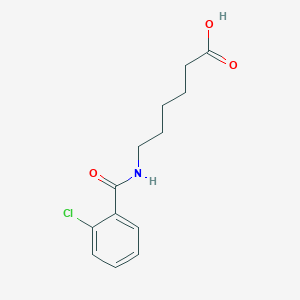
methyl 7-(1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, methyl 7-(1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate, is a complex molecule that appears to be related to various heterocyclic compounds synthesized for the purpose of studying their biological activities and structural properties. Although the exact compound is not directly mentioned in the provided papers, the related structures and synthesis methods can offer insights into its characteristics.
Synthesis Analysis
The synthesis of related compounds involves the reaction of aminoanthraquinones with other reagents to form derivatives with potential cytotoxic activity. For instance, 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives were prepared from aminoanthraquinones through condensation with urea or dimethylacetamide . Similarly, methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates were synthesized from the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acyl(aroyl)pyruvic acids . These methods could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been established through X-ray structural analysis. For example, the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate was determined using this technique . This suggests that a similar approach could be used to elucidate the molecular structure of methyl 7-(1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate, providing detailed information about its three-dimensional conformation and electronic configuration.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored, revealing that certain intermediates can undergo unusual oxidation reactions. For instance, methyl 1,4-dioxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate was oxidized using thionyl chloride to produce an unstable intermediate that could react with alcohols or be reduced with N-acetylcysteine . This indicates that the compound of interest may also participate in unique chemical reactions, which could be useful in synthetic chemistry or drug development.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of structurally related compounds can offer some predictions. The cytotoxic activities of the dibenzisoquinoline and benzo[e]perimidine derivatives suggest that the compound may also exhibit biological activity, potentially against cancer cells . The solubility, stability, and reactivity of the compound could be inferred from the behavior of similar molecules under various conditions.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research has demonstrated the utility of Methyl 7-(1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate derivatives in synthesizing a variety of complex organic molecules. Rudenko et al. (2013) detailed the synthesis of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, showcasing the compound's role in creating structurally diverse heterocyclic compounds. The research highlighted the use of X-ray structural analysis to establish the compounds' configurations, underscoring the importance of this chemical scaffold in medicinal chemistry and drug design (Rudenko et al., 2013).
Antitumor and Antibacterial Activities
The derivatives of Methyl 7-(1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate have been explored for their biological activities, particularly in antitumor and antibacterial applications. For instance, the synthesis of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives has been investigated for their cytotoxic activity. These compounds, bearing cationic side chains, showed substantial growth delays against in vivo subcutaneous colon 38 tumors in mice, highlighting their potential in cancer therapy (Bu et al., 2001).
Molecular Docking and Anticancer Activity
Further research into the anticancer potential of these compounds includes in silico molecular docking studies and biological evaluations against breast cancer cell lines. A study aimed to synthesize new derivatives of 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid and evaluate their anticancer effects against the MCF-7 cell line. The compounds demonstrated significant activity, suggesting the efficacy of this chemical scaffold in developing anticancer agents (Gaber et al., 2021).
Propriétés
IUPAC Name |
methyl 7-[(1-methyl-2-oxopyridine-3-carbonyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-20-8-3-4-15(17(20)23)16(22)19-14-6-5-12-7-9-21(18(24)25-2)11-13(12)10-14/h3-6,8,10H,7,9,11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUNGSZJWHTYFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-(1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3,4-Dimethylphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B3016815.png)





![N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B3016827.png)
![3-(4-chlorophenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B3016829.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylmethoxyacetamide](/img/structure/B3016830.png)


